Ethyl 4-(tert-butyl)benzenesulfonate
Description
Properties
Molecular Formula |
C12H18O3S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-5-15-16(13,14)11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
PBFSAXBNEJICKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(tert-butyl)benzenesulfonate can be synthesized through the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with ethanol to form the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of 4-(tert-butyl)benzenesulfonyl chloride with ethanol. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Reactions: The sulfonate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of sulfonamide, sulfonothioate, or sulfonate ester derivatives.
Oxidation: Formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Formation of 4-(tert-butyl)benzenesulfonic acid or 4-(tert-butyl)benzyl alcohol.
Scientific Research Applications
Ethyl 4-(tert-butyl)benzenesulfonate is widely used in scientific research due to its versatility:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(tert-butyl)benzenesulfonate involves the nucleophilic attack on the sulfonate ester group, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reaction and the nucleophile involved. For example, in substitution reactions, the nucleophile attacks the sulfur atom, displacing the ethyl group and forming a new sulfonate derivative.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to simpler analogs like Ethyl p-toluenesulfonate. This reduces nucleophilic substitution rates but enhances thermal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., tosyloxy in Ethyl 4-(tosyloxy)benzoate) increase sulfonate reactivity, while bulky substituents (e.g., triethoxysilylethyl) modify solubility and polymer compatibility .
Analytical Characterization
- NMR Spectroscopy : Ethyl 4-(tosyloxy)benzoate (4e) shows distinct ¹H NMR signals for the ethyl ester (δ 1.3–1.4 ppm, triplet) and tosyloxy aromatic protons (δ 7.3–8.1 ppm). Similar splitting patterns are expected for this compound.
- Chromatography : Methods using Luna® Omega Polar C18 columns effectively separate alkyl sulfonates, including ethyl and methyl esters, without ion-pair reagents.
Research Findings and Challenges
- Synthetic Challenges : Isomer formation during hydrosilylation (e.g., in Ethyl 4-(2-triethoxysilylethyl)benzenesulfonate) complicates purification.
- Thermal Stability : Bulky substituents (tert-butyl) improve thermal resistance but may reduce reactivity in ester hydrolysis.
- Environmental Impact: Perfluorinated sulfonates (e.g., Sodium perfluoro(octane-1-sulfonate)) raise toxicity concerns, unlike non-fluorinated analogs like this compound.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(tert-butyl)benzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or sulfonation. For example, analogous sulfonate esters (e.g., 4-(tert-butyl)phenyl ureidobenzenesulfonate) are prepared by reacting benzenesulfonyl chlorides with alcohols under basic conditions. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Catalysts : Bases like sodium hydroxide or triethylamine neutralize HCl byproducts, driving the reaction forward .
- Purification : Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) achieves high purity, with yields up to 58% under optimized conditions .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.24–7.65 ppm), while tert-butyl groups show singlets (δ 1.24 ppm). Ethyl ester protons resonate as quartets (δ 3.55–3.63 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 411.10 for a related sulfonate ester) .
- Infrared (IR) : Stretching frequencies for sulfonate (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups validate functional groups.
Q. What are the stability profiles of this compound under varying thermal, pH, and solvent conditions?
- Methodological Answer :
- Thermal Stability : Sulfonate esters generally degrade above 150°C; conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
- pH Sensitivity : Hydrolysis occurs under alkaline conditions (pH >10) due to nucleophilic attack on the ester group. Monitor stability via HPLC in buffers (pH 3–9) .
- Solvent Compatibility : Stable in non-polar solvents (e.g., hexane), but avoid prolonged storage in protic solvents (e.g., water, ethanol) .
Advanced Research Questions
Q. What mechanistic insights exist for the sulfonation of tert-butyl-substituted aromatics to form this compound?
- Methodological Answer : The reaction proceeds via electrophilic aromatic substitution (EAS):
Generation of electrophile : Sulfur trioxide (SO₃) or chlorosulfonic acid reacts with the aromatic ring.
Regioselectivity : The tert-butyl group directs sulfonation to the para position due to steric and electronic effects.
Esterification : Subsequent reaction with ethanol forms the ethyl ester. Kinetic studies using deuterated analogs can elucidate rate-determining steps .
Q. How can researchers address analytical challenges in detecting trace impurities or degradation products of this compound?
- Methodological Answer :
- UPLC/UV-MS : Utilize Acquity UPLC systems with PDA detectors and SIR (Selected Ion Recording) for high sensitivity. Timed SIR maximizes dwell time, improving detection limits for impurities (e.g., methyl benzenesulfonate analogs) .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions, then profile degradation products using HRMS and NMR.
Q. What strategies are employed to study the biological interactions of this compound with enzymes or cellular targets?
- Methodological Answer :
- Molecular Docking : Model interactions with sulfonate-binding enzymes (e.g., sulfotransferases) using software like AutoDock.
- Enzyme Inhibition Assays : Measure IC₅₀ values in vitro using fluorogenic substrates. For example, monitor inhibition of tyrosyl-tRNA synthetase, a target for structurally similar sulfonamides .
- Cellular Uptake Studies : Use radiolabeled analogs (³⁵S) to quantify intracellular accumulation in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
